



Application Notes: In Vitro Profiling of Tyk2-IN-7

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Compound of Interest		
Compound Name:	Tyk2-IN-7	
Cat. No.:	B8105999	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

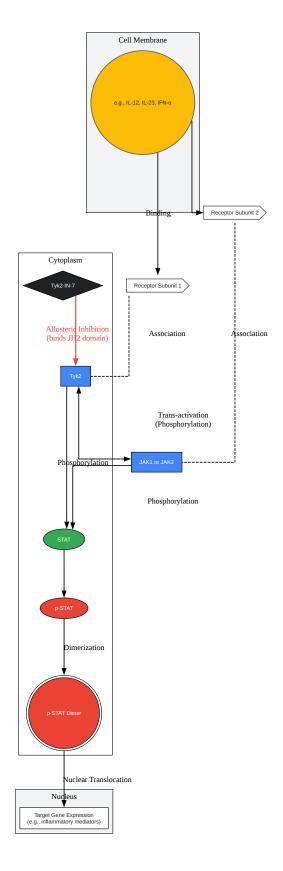
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in mediating signaling pathways for various cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.[3][4][5] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2][6][7] **Tyk2-IN-7** is a potent and selective inhibitor that targets the regulatory pseudokinase (JH2) domain of Tyk2.[8] This allosteric mechanism of inhibition provides a highly selective alternative to traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, thereby reducing the likelihood of off-target effects on other JAK family members.[2][8] These application notes provide detailed protocols for the in vitro characterization of **Tyk2-IN-7**.

Tyk2 Signaling Pathway

Tyk2, in partnership with other JAKs, associates with the cytoplasmic domains of specific cytokine receptors.[5] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[9][10] Activated Tyk2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[3][9] **Tyk2-IN-7** binds to the JH2 pseudokinase domain,



stabilizing an inactive conformation and allosterically inhibiting the kinase activity of the JH1 domain.[8][9]







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Caption: Tyk2-mediated JAK-STAT signaling pathway and point of inhibition by Tyk2-IN-7.

Data Presentation: In Vitro Activity

The following table summarizes the quantitative data for **Tyk2-IN-7** and other relevant Tyk2 inhibitors.



Compo und	Target	Assay Type	IC50 (nM)	Ki,app (nM)	Kd (nM)	Selectiv ity Profile	Referen ce
Tyk2-IN- 7	Tyk2 JH2	Binding	0.53	0.07	-	Highly selective over other JAK kinase domains.	[8]
Deucrava citinib	Tyk2 JH2	Binding	-	-	0.02	>1000- fold selective for Tyk2 JH2 over JAK1/2/3 JH2.	[11]
NDI- 031407	Tyk2 JH1	Radiomet ric	0.21	-	-	>140-fold selective for Tyk2 over JAK1/2.	[12]
Brepociti nib	Tyk2/JAK 1 JH1	Biochemi cal	-	-	-	Dual inhibitor of Tyk2 and JAK1.	[2][7]
Tofacitini b	JAK1/JA K3 JH1	Biochemi cal	489 (Tyk2)	-	-	Pan-JAK inhibitor with activity against Tyk2.	[13]



Experimental Protocols Biochemical Assay: Tyk2 Kinase Activity (Luminescence)

This protocol is designed to measure the enzymatic activity of Tyk2 by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to kinase activity.

Workflow Diagram:



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Caption: Workflow for a luminescence-based Tyk2 biochemical assay.

Methodology:

- Materials:
 - Recombinant human Tyk2 enzyme[14]
 - Kinase substrate peptide (e.g., IRS-1tide)[10][14]
 - ATP[14]
 - Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[15]
 - Tyk2-IN-7
 - Kinase-Glo® MAX Luminescence Kinase Assay Kit[14]
 - White, opaque 96-well microplates



Luminometer

Procedure:

 Compound Preparation: Prepare a serial dilution of Tyk2-IN-7 in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.[10]

Reaction Setup:

- Add 5 μL of diluted Tyk2-IN-7 or vehicle (for positive and negative controls) to the wells of a 96-well plate.
- Add 10 μL of a solution containing Tyk2 enzyme diluted in Kinase Assay Buffer to all wells except the "blank" control. For blank wells, add 10 μL of Kinase Assay Buffer.
- Pre-incubate the plate for 10 minutes at room temperature.

Kinase Reaction:

- Prepare a master mix containing the kinase substrate peptide and ATP in Kinase Assay
 Buffer.[10]
- Initiate the reaction by adding 10 μ L of the substrate/ATP master mix to all wells. The final reaction volume is 25 μ L.
- Incubate the plate for 60 minutes at 30°C.

Signal Detection:

- Equilibrate the Kinase-Glo® MAX reagent to room temperature.
- Add 25 μL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
- Incubate for 10 minutes at room temperature, protected from light.
- Data Acquisition: Measure the luminescence signal using a microplate reader.



Data Analysis: The luminescence signal is inversely proportional to kinase activity.
 Calculate the percentage of inhibition for each Tyk2-IN-7 concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Inhibition of IL-12-Induced STAT4 Phosphorylation

This protocol measures the ability of **Tyk2-IN-7** to inhibit Tyk2-dependent signaling in a cellular context by quantifying the phosphorylation of STAT4 in response to IL-12 stimulation in human peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:



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Caption: Workflow for a cell-based STAT phosphorylation assay.

Methodology:

- Materials:
 - Human Peripheral Blood Mononuclear Cells (PBMCs)
 - RPMI-1640 medium supplemented with 10% FBS
 - Tyk2-IN-7
 - Recombinant Human IL-12[13]
 - Fixation/Permeabilization buffers (for flow cytometry) or cell lysis buffer (for Western/ELISA)
 - Antibodies: Anti-phospho-STAT4 (p-STAT4) and Anti-total-STAT4



- 96-well cell culture plates
- Flow cytometer, plate reader, or Western blot equipment

Procedure:

- Cell Plating: Isolate PBMCs and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well in culture medium.
- Compound Treatment: Prepare serial dilutions of Tyk2-IN-7. Add the diluted compound to the cells and pre-incubate for 30-60 minutes at 37°C, 5% CO2.[12]
- Cytokine Stimulation: Add IL-12 to the wells to a final concentration known to elicit a submaximal response (e.g., EC80). Include unstimulated and vehicle-treated stimulated controls.
- Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO2.[13]
- Cell Processing (Flow Cytometry Example):
 - Fix the cells by adding a formaldehyde-based fixation buffer.
 - Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer.
 - Stain the cells with a fluorescently-conjugated anti-p-STAT4 antibody.
- Data Acquisition: Acquire data using a flow cytometer, measuring the median fluorescence intensity (MFI) of p-STAT4 staining.
- Data Analysis: Normalize the p-STAT4 MFI to the stimulated vehicle control (100% activity) and unstimulated control (0% activity). Plot the normalized MFI against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[12]

Binding Assay: TR-FRET for Tyk2 JH2 Domain

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay to quantify the affinity of **Tyk2-IN-7** for the isolated Tyk2 JH2 pseudokinase



domain. The assay measures the displacement of a fluorescent tracer from the target protein.

Workflow Diagram:



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Caption: Workflow for a TR-FRET based Tyk2 JH2 binding assay.

Methodology:

- Materials:
 - Tagged (e.g., GST- or His-tagged) recombinant human Tyk2 JH2 domain
 - LanthaScreen® Eu-anti-Tag Antibody (e.g., Anti-GST)[15]
 - Fluorescent Kinase Tracer (Alexa Fluor™ 647-labeled) competitive with Tyk2-IN-7[15]
 - Tyk2-IN-7
 - Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[15]
 - Low-volume, black 384-well microplates
 - TR-FRET enabled microplate reader
- Procedure:
 - Reagent Preparation: Prepare solutions of Tyk2-IN-7, Tyk2 JH2 protein/Eu-antibody complex, and tracer at 3x the final desired concentration in Assay Buffer.[15]
 - Assay Assembly:



- Add 5 μL of serially diluted Tyk2-IN-7 or vehicle control to the wells of the 384-well plate.
- Add 5 μL of the Tyk2 JH2 protein/Eu-antibody mixture.
- Add 5 μ L of the fluorescent tracer. The final assay volume is 15 μ L.
- Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET reader, collecting emission signals at 665 nm (acceptor) and 615 nm (donor).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm) for each well.[15]
 - A high FRET ratio indicates tracer binding, while a low ratio indicates displacement by the inhibitor.
 - Calculate the percent displacement for each concentration of Tyk2-IN-7 relative to high FRET (no inhibitor) and low FRET (saturating concentration of a known binder) controls.
 - Determine the IC50 value from the dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.

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